3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine
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Overview
Description
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is a heterocyclic aromatic amine that features a pyridine ring substituted with chloro, fluoro, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran
Major Products
Substitution: Formation of various substituted pyridines
Oxidation: Formation of pyridine N-oxides
Reduction: Formation of reduced amine derivatives
Scientific Research Applications
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine
Uniqueness
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of substituents provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10ClFN2O |
---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
3-chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c1-17-8-2-3-9(11(14)5-8)7-4-10(13)12(15)16-6-7/h2-6H,1H3,(H2,15,16) |
InChI Key |
ARTHRAXMYRVVFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)Cl)F |
Origin of Product |
United States |
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